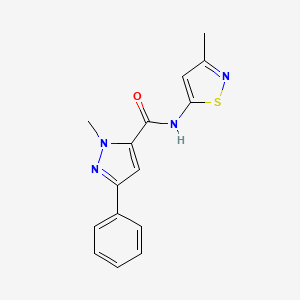

1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(3-methyl-1,2-thiazol-5-yl)-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-10-8-14(21-18-10)16-15(20)13-9-12(17-19(13)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUBPQBTASVENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of the Methylisothiazolyl Group: The methylisothiazolyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor such as 3-methylisothiazole.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of 1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Overview

1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential uses in pharmaceuticals and agriculture, supported by relevant data tables and case studies.

Biological Activities

1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide has been studied for its pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. This compound's structural features suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can modulate inflammatory pathways. The incorporation of isothiazole moieties may enhance these effects, providing a basis for investigating its use in treating inflammatory diseases.

Drug Development

The unique structure of 1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide positions it as a promising lead compound for drug development. Its potential to act on multiple biological targets can be exploited to design multi-target drugs, particularly in treating complex diseases such as cancer and autoimmune disorders.

Case Study: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, indicating that further development could lead to effective cancer therapies.

Pesticide Development

Given its biological activity, this compound may serve as a basis for developing new pesticides. The incorporation of isothiazole and pyrazole structures can enhance the efficacy and selectivity of pest control agents, potentially leading to safer alternatives to existing chemicals.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 3-methoxy-1-methyl-N-(3-methylisothiazol-5-yl)-1H-pyrazole-4-carboxamide

- 4-methyl-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide

- 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)azetidine-3-carboxamide

Uniqueness

1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a phenyl group, a carboxamide group, and a methylisothiazolyl group makes it a versatile compound for various applications.

Biological Activity

1-Methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-1H-pyrazole-5-carboxamide is with a molecular weight of approximately 288.37 g/mol. The compound features a pyrazole core substituted with a methylisothiazole group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. A study focusing on similar pyrazolone derivatives reported that certain compounds demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for selected compounds were found to be lower than those of conventional antibiotics, indicating enhanced potency against resistant strains .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-Methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-pyrazole | S. aureus | 4 | |

| Similar Pyrazolone Derivative | E. coli | 8 |

Cytotoxicity and Anticancer Activity

The anticancer potential of pyrazolone derivatives has been explored in various studies. In one notable study, the cytotoxic effects of related compounds were evaluated on breast cancer cell lines (MCF-7). The results indicated that high concentrations (150 µg/mL) led to approximately 50% lethality in cancer cells, showcasing the compound's potential as an anticancer agent while exhibiting reduced toxicity towards normal cells .

| Compound | Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|---|

| 4-[Indol-3-yl)-arylmethyl]-1-phenyl-pyrazolone | MCF-7 | 150 | ~50% lethality after 48h |

| Doxorubicin | MCF-7 | 0.68 - 5.074 | High toxicity towards normal cells |

Antioxidant Activity

The antioxidant properties of pyrazolone derivatives have also been investigated. Compounds similar to 1-methyl-N-(3-methylisothiazol-5-yl)-3-phenyl-pyrazole demonstrated significant inhibition of lipid peroxidation, suggesting their potential role in reducing oxidative stress within biological systems .

Case Studies

A comprehensive evaluation was conducted on the biological activity of various pyrazolone derivatives, including the target compound. The study highlighted:

- Antimicrobial Efficacy : The compound showed promising results against resistant bacterial strains.

- Cytotoxicity Profiles : It exhibited selective cytotoxicity towards cancer cells with minimal effects on healthy cells.

- Mechanistic Insights : Further investigations suggested that the mechanism of action may involve interference with bacterial cell wall synthesis and induction of apoptosis in cancer cells.

Q & A

Q. Basic

- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Measuring IC₅₀ values against target enzymes (e.g., COX-2, acetylcholinesterase) using spectrophotometric methods .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to assess selectivity .

How can researchers address contradictions in biological activity data between similar pyrazole-carboxamide derivatives?

Q. Advanced

- Structural comparative analysis : Identify subtle differences in substituent positioning (e.g., meta vs. para substitution) via crystallography .

- Retesting under standardized conditions : Control variables like solvent polarity (DMSO vs. aqueous buffer) and cell passage number .

- Meta-analysis : Cross-reference activity data with computational predictions to identify outliers .

What are the challenges in determining the crystal structure of pyrazole-carboxamide derivatives, and how are they overcome?

Q. Advanced

- Crystal growth : Poor solubility may require vapor diffusion (e.g., ether into DCM solution) .

- Data collection : Use high-intensity X-ray sources (e.g., synchrotron radiation) for weakly diffracting crystals.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

What analytical techniques are critical for assessing the purity of synthesized pyrazole-carboxamide derivatives?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Silica gel plates developed in EtOAc/hexane (1:3) and visualized under UV .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

How can salt formation impact the physicochemical properties of pyrazole-carboxamide derivatives?

Advanced

Salt formation (e.g., sodium or hydrochloride salts) improves:

- Solubility : Enhanced aqueous solubility for in vivo studies .

- Stability : Reduced hygroscopicity in carboxylic acid derivatives .

- Bioavailability : Increased membrane permeability via ion-pair formation .

What role do substituents on the pyrazole and isothiazole rings play in modulating the compound's bioactivity?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving enzyme inhibition .

- Steric effects : Bulky substituents (e.g., 3-methylisothiazole) may hinder binding to off-target receptors .

- Hydrogen bonding : Amide linkages (CONH) stabilize interactions with catalytic residues (e.g., Ser530 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.